molecular formula C54H34N4O5 B14302520 Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate CAS No. 112824-16-5

Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate

Cat. No.: B14302520
CAS No.: 112824-16-5
M. Wt: 818.9 g/mol
InChI Key: YRTDBNDCJLLJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its electron-rich characteristics, making it a valuable component in organic electronics and photonics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate typically involves the polymerization of a 1,4-bis(3-phenylquinoxalin-2-yl)benzene unit with other units such as DPP (diketopyrrolopyrrole) and isoindigo . The reaction conditions often include the use of catalysts and specific solvents to facilitate the polymerization process. For instance, the use of thiophene-based DDP (diketopyrrolopyrrole) has been shown to produce polymers with narrow band gaps and high mobility .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of flexible organic field-effect transistors (OFETs) fabricated by 3D printing has been explored, indicating potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate exerts its effects involves its interaction with molecular targets through its electron-rich quinoxaline core. This interaction can influence various pathways, including electron transport and energy transfer processes. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4’-oxydibenzoate stands out due to its unique combination of the quinoxaline core and oxydibenzoate groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.

Properties

CAS No.

112824-16-5

Molecular Formula

C54H34N4O5

Molecular Weight

818.9 g/mol

IUPAC Name

[4-(3-phenylquinoxalin-2-yl)phenyl] 4-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]carbonylphenoxy]benzoate

InChI

InChI=1S/C54H34N4O5/c59-53(62-43-27-19-37(20-28-43)51-49(35-11-3-1-4-12-35)55-45-15-7-9-17-47(45)57-51)39-23-31-41(32-24-39)61-42-33-25-40(26-34-42)54(60)63-44-29-21-38(22-30-44)52-50(36-13-5-2-6-14-36)56-46-16-8-10-18-48(46)58-52/h1-34H

InChI Key

YRTDBNDCJLLJDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)C(=O)OC7=CC=C(C=C7)C8=NC9=CC=CC=C9N=C8C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.